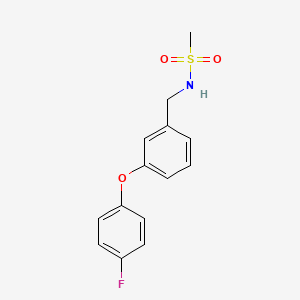
N-(3-(4-fluorophenoxy)benzyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(4-fluorophenoxy)benzyl)methanesulfonamide is an organic compound that features a benzyl group substituted with a fluorophenoxy moiety and a methanesulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-fluorophenoxy)benzyl)methanesulfonamide typically involves the reaction of 4-fluorophenol with 3-bromobenzyl chloride to form 3-(4-fluorophenoxy)benzyl chloride. This intermediate is then reacted with methanesulfonamide under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(3-(4-fluorophenoxy)benzyl)methanesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Coupling reactions: The benzyl and phenoxy groups can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can form biaryl compounds.
科学的研究の応用
N-(3-(4-fluorophenoxy)benzyl)methanesulfonamide has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Material science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological studies: It can be used to study the interactions of fluorinated compounds with biological systems.
Industrial applications: The compound can be used in the synthesis of specialty chemicals and intermediates.
作用機序
The mechanism of action of N-(3-(4-fluorophenoxy)benzyl)methanesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenoxy and methanesulfonamide groups can influence the compound’s binding affinity and selectivity for these targets.
類似化合物との比較
Similar Compounds
- N-(3-(4-fluorophenoxy)benzyl)-1-(3-fluorophenyl)methanesulfonamide
- N-(3-(4-chlorophenoxy)benzyl)methanesulfonamide
- N-(3-(4-bromophenoxy)benzyl)methanesulfonamide
Uniqueness
N-(3-(4-fluorophenoxy)benzyl)methanesulfonamide is unique due to the presence of the fluorophenoxy group, which can impart distinct electronic and steric properties compared to its chloro or bromo analogs. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
生物活性
N-(3-(4-fluorophenoxy)benzyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of analgesia and cancer therapy. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound is characterized by a methanesulfonamide group attached to a benzyl moiety that bears a 4-fluorophenoxy substituent. The fluorine atom enhances the lipophilicity and possibly the biological activity of the molecule.
1. Inhibition of Carbonic Anhydrase (CA) Isoforms
Recent studies have highlighted the role of carbonic anhydrase isoform VII in neuropathic pain management. Compounds similar to this compound have shown selective inhibition of CA VII, which is linked to analgesic effects. For instance, derivatives with guanidino groups exhibited significant selectivity towards CA VII over other isoforms, indicating a potential pathway for pain relief through targeted inhibition .
1. Anticancer Properties
The compound's sulfonamide structure is known for its anticancer properties, particularly through the disruption of cellular pathways involved in tumor growth and metastasis. Studies have shown that related sulfonamides can inhibit the invasion characteristics of cancer cell lines by interfering with focal adhesion kinase (FAK) signaling pathways, leading to reduced tumor cell migration .
2. Structure-Activity Relationships
A series of benzene-sulfonamide derivatives have been evaluated for their anticancer activity, revealing that modifications to the sulfonamide scaffold can significantly impact potency against various cancer cell lines. For example, compounds demonstrated IC50 values in the nanomolar range against melanoma cells, indicating strong potential for therapeutic application .
Case Studies and Research Findings
特性
IUPAC Name |
N-[[3-(4-fluorophenoxy)phenyl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3S/c1-20(17,18)16-10-11-3-2-4-14(9-11)19-13-7-5-12(15)6-8-13/h2-9,16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHXGHVXHBCNLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC(=CC=C1)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














